Cas no 124027-58-3 (Kobophenol A)

Kobophenol A structure
Nome do Produto:Kobophenol A
Kobophenol A Propriedades químicas e físicas
Nomes e Identificadores
-
- [3,4'-Bibenzofuran]-6,6'-diol,3'-(3,5-dihydroxyphenyl)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)tetrahydro-2,5-bis(4-hydroxyphenyl)-3-furanyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-,(2S,2'R,3S,3'R)-
- Kobophenol A
- [3,4'-Bibenzofuran]-6,6'-diol,3'-(3,5-dihydroxyphenyl)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)tetrahydro-2,5-bis(4-hydroxyph
- [3,4'-Bibenzofuran]-6,6'-diol,3'-(3,5-dihydroxyphenyl)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)tetrahydro-2,5-bis(4-hydroxyphenyl)-3-furanyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-,(2S,2'R,3S
- 5-[(2S,3R,4S,5S)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydro
- (2S,2'R,3S,3'R)-3'-(3,5-dihydroxyphenyl)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)tetrahydro-2,5-bis(4-hydroxyphenyl)-3-furanyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)-[3,4'-bibenzofuran]-6,6'-diol
- 3-Pyridinecarboxylic acid,potassium salt
- C6H4NO2.K
- K-nicotinate
- Niacin Potassium Salt
- Nicotinic acid,potassium salt
- Potassium 3-pyridinecarboxylate
- Potassium nicotinate
- (2S,2'R,3S,3'R)-3'-(3,5-Dihydroxyphenyl)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)tetrahydro-2,5-bis(4-hydroxyphenyl)-3-furanyl]-2,2',3,3'-tetrahydro-2,2'-bis(4-hydroxyphenyl)[3,4'-bibenzofuran]-6,6'-diol
- 5-[(2S,3R,4S,5S)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]benzene-1,3-diol
- NSC631690
- 5-[(2R,3R)-4-[(2S,3S)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)-2,5-bis(4-hydroxyphenyl)tetrahydrofuran-3-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]ben
- AKOS040761955
- DTXSID00333128
- 5-[(2R,3R)-4-[(2S,3S)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxyphenyl)-2,5-bis(4-hydroxyphenyl)tetrahydrofuran-3-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]benzene-1,3-diol
- Q55243
- MS-31726
- HY-126419
- CHEMBL4176064
- E88760
- 124027-58-3
- (2S,3S,2'R,3'R)-3'-(3,5-Dihydroxy-phenyl)-4-[(2S,3S,4R,5S)-4-(3,5-dihydroxy-phenyl)-2,5-bis-(4-hydroxy-phenyl)-tetrahydro-furan-3-yl]-2,2'-bis-(4-hydroxy-phenyl)-2,3,2',3'-tetrahydro-[3,4']bibenzofuranyl-6,6'-diol
- CS-0103719
- DTXCID10284218
- 5-((2S,3R,4S,5S)-4-((2S,3S)-3-((2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl)-2,5-bis(4-hydroxyphenyl)oxolan-3-yl)benzene-1,3-diol
-
- Inchi: 1S/C56H44O13/c57-33-9-1-27(2-10-33)53-47(31-17-37(61)21-38(62)18-31)49-43(23-41(65)25-45(49)67-53)52-50-44(24-42(66)26-46(50)68-55(52)29-5-13-35(59)14-6-29)51-48(32-19-39(63)22-40(64)20-32)54(28-3-11-34(58)12-4-28)69-56(51)30-7-15-36(60)16-8-30/h1-26,47-48,51-66H/t47-,48+,51-,52+,53+,54-,55-,56-/m1/s1
- Chave InChI: RAUCCLKIJHMTND-LUPMIFTGSA-N
- SMILES: O1[C@]([H])(C2C([H])=C([H])C(=C([H])C=2[H])O[H])[C@@]([H])(C2C([H])=C(C([H])=C(C=2[H])O[H])O[H])[C@@]([H])(C2C([H])=C(C([H])=C3C=2[C@]([H])(C2C([H])=C(C([H])=C4C=2[C@@]([H])(C2C([H])=C(C([H])=C(C=2[H])O[H])O[H])[C@]([H])(C2C([H])=C([H])C(=C([H])C=2[H])O[H])O4)O[H])[C@@]([H])(C2C([H])=C([H])C(=C([H])C=2[H])O[H])O3)O[H])[C@@]1([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H]
Propriedades Computadas
- Massa Exacta: 924.27800
- Massa monoisotópica: 924.27819145g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 10
- Contagem de aceitadores de ligações de hidrogénio: 13
- Contagem de Átomos Pesados: 69
- Contagem de Ligações Rotativas: 8
- Complexidade: 1640
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 8
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 230
- XLogP3: 8.8
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.497±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 233.5-235 º C (decomposition)
- Solubilidade: Insuluble (2.6E-5 g/L) (25 ºC),
- PSA: 229.99000
- LogP: 10.65400
Kobophenol A Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-126419-5mg |
Kobophenol A |
124027-58-3 | 99.90% | 5mg |
¥6300 | 2024-07-21 | |
ChemFaces | CFN92530-10mg |
Kobophenol A |
124027-58-3 | >=98% | 10mg |
$318 | 2023-09-19 | |
TargetMol Chemicals | TN4394-5mg |
Kobophenol A |
124027-58-3 | 5mg |
¥ 4750 | 2024-07-20 | ||
MedChemExpress | HY-126419-1mg |
Kobophenol A |
124027-58-3 | 99.90% | 1mg |
¥2400 | 2024-07-21 | |
TargetMol Chemicals | TN4394-1 mL * 10 mM (in DMSO) |
Kobophenol A |
124027-58-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7220 | 2023-09-15 | |
A2B Chem LLC | AE66866-50mg |
Kobophenol A |
124027-58-3 | 98% by HPLC | 50mg |
$4568.00 | 2024-04-20 | |
TargetMol Chemicals | TN4394-1 ml * 10 mm |
Kobophenol A |
124027-58-3 | 1 ml * 10 mm |
¥ 7220 | 2024-07-20 | ||
A2B Chem LLC | AE66866-500mg |
Kobophenol A |
124027-58-3 | 98% by HPLC | 500mg |
$25348.00 | 2024-04-20 | |
A2B Chem LLC | AE66866-1000mg |
Kobophenol A |
124027-58-3 | 98% by HPLC | 1000mg |
$40540.00 | 2024-04-20 | |
Aaron | AR00A132-20mg |
KOBOPHENOL A |
124027-58-3 | 98% | 20mg |
$407.00 | 2025-02-13 |
Kobophenol A Literatura Relacionada
-
Peter J. Houghton,Yuhao Ren,Melanie-Jayne Howes Nat. Prod. Rep. 2006 23 181
-
Céline Rivière,Alison D. Pawlus,Jean-Michel Mérillon Nat. Prod. Rep. 2012 29 1317
124027-58-3 (Kobophenol A) Produtos relacionados
- 625096-18-6(Viniferol D)
- 62218-13-7(alpha-Viniferin)
- 33077-70-2(4-(Pyridine-2-carbonyl)phenol)
- 54376-65-7(4-Diethylaminobenzaldoxime)
- 1314934-53-6(1-(4-hydroxy-3-nitrophenyl)propan-2-one)
- 2680712-20-1(benzyl N-(4-bromo-2-cyanonaphthalen-1-yl)carbamate)
- 2171985-29-6(5-bromo-2-(but-2-yn-1-yl)aminopyrimidine-4-carboxylic acid)
- 1551650-41-9(1,3,5-Triazin-2-amine, 4-bicyclo[3.1.0]hex-6-yl-6-chloro-)
- 863459-20-5(N-(2,5-dimethylphenyl)-2-{3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide)
- 2138190-18-6(Isoquinoline, 1-chloro-3-methyl-5-(1-methylethyl)-)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:124027-58-3)Kobophenol A

Pureza:99%/99%/99%
Quantidade:1mg/50mg/100mg
Preço ($):333.0/730.0/1214.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:124027-58-3)KobophenolA

Pureza:≥98%
Quantidade:5mg/20mg/50mg
Preço ($):Inquérito